molecular formula C10H16O3 B1404131 Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate CAS No. 1057093-96-5

Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate

Cat. No. B1404131
M. Wt: 184.23 g/mol
InChI Key: XPNOAESFIZNKOW-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate is a chemical compound with the following properties:



  • Linear Formula : C₃₆H₃₀Cl₂N₂O₈S

  • Molecular Weight : 721.619 g/mol

  • CAS Number : 374085-33-3



Molecular Structure Analysis

The molecular structure of Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate consists of the following components:



  • A cyclopropyl ring (2,2-dimethylcyclopropyl group)

  • An ester functional group (ethoxycarbonyl group)

  • A ketone functional group (oxo group)

  • A thiazole ring (1,3-thiazolo[3,2-a]pyrimidine)



Chemical Reactions Analysis

While specific reactions involving this compound are not well-documented, we can anticipate its reactivity based on its functional groups. Potential reactions include ester hydrolysis, nucleophilic additions, and ring-opening reactions of the cyclopropyl group.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in organic solvents (e.g., dichloromethane, ethyl acetate).

  • Melting Point : Not specified.

  • Color : Likely to be a white or off-white solid.


Scientific Research Applications

Bioanalytical Method Development

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, was the subject of a study that developed a rapid and selective RP-HPLC bioanalytical method for its quantitative measurement. This method, validated according to USFDA guidelines, involved the use of a Kromasil C18 column and a mobile phase of acetonitrile and ammonium formate buffer. The method demonstrated good linearity, accuracy, precision, and recovery, proving effective for determining the stability of the molecule in human plasma and identifying metabolites in rat and human liver microsomes (Nemani, Shard, & Sengupta, 2018).

Synthesis Methodologies

A study focused on synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates using ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate. This method involved regioselective reaction involving the ester group, differing from reactions using malononitrile or cyanacetamide (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).

Polymorphism Studies

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, an investigational pharmaceutical compound, was studied for its polymorphic forms using spectroscopic and diffractometric techniques. The two polymorphic forms showed minor differences in their PXRD patterns, challenging analytical and physical characterization techniques (Vogt, Williams, Johnson, & Copley, 2013).

Asymmetric Reduction with Fungi

Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to corresponding (S)-alcohols by fungi like Rhizopus arrhizus and Rhizopus sp. This study highlighted the potential of microbial reduction in organic synthesis, particularly in the context of enantioselective processes (Salvi & Chattopadhyay, 2006).

Safety And Hazards

As with any chemical compound, safety precautions are essential:



  • Handling : Use appropriate protective equipment (gloves, goggles) when handling.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Toxicity : No specific toxicity data available; handle with care.


Future Directions

Researchers should explore the following avenues:



  • Synthetic Optimization : Develop efficient synthetic routes.

  • Biological Studies : Investigate potential biological activities.

  • Structure-Activity Relationship (SAR) : Correlate structural features with activity.


Please note that this analysis is based on available information, and further research is encouraged to uncover additional details about this intriguing compound12.


properties

IUPAC Name

ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-4-13-9(12)5-8(11)7-6-10(7,2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNOAESFIZNKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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